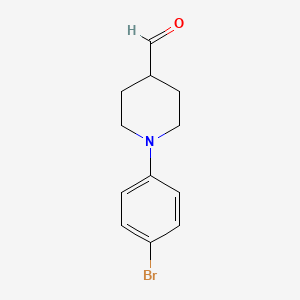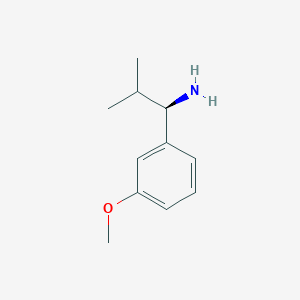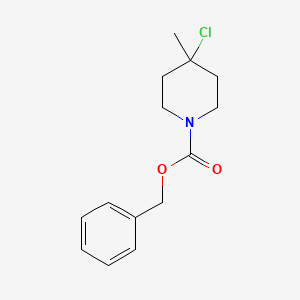
4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is an organic compound with the molecular formula C12H14BrNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a bromophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- typically involves the reaction of 4-bromobenzaldehyde with piperidine under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The aldehyde group in 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Piperidinecarboxylic acid, 1-(4-bromophenyl)-
Reduction: 4-Piperidinemethanol, 1-(4-bromophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, making it a valuable tool in drug discovery and development. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 4-Piperidinecarboxaldehyde, 1-(4-chlorophenyl)-
- 4-Piperidinecarboxaldehyde, 1-(4-fluorophenyl)-
- 4-Piperidinecarboxaldehyde, 1-(4-methylphenyl)-
Comparison: 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry.
Propriétés
Numéro CAS |
1296223-52-3 |
|---|---|
Formule moléculaire |
C12H14BrNO |
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H14BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,9-10H,5-8H2 |
Clé InChI |
HXULFIWFWLNSNT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)



![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
